N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt
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Overview
Description
Thioperamide maleate salt is a potent and selective antagonist of the histamine H3 receptor and also acts as an antagonist of the histamine H4 receptor . It is capable of crossing the blood-brain barrier, making it a valuable tool in neuroscience research . The compound is known for its ability to enhance the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioperamide maleate salt is synthesized through a multi-step process. The key steps involve the formation of the thiourea derivative and its subsequent reaction with maleic acid to form the maleate salt . The synthetic route typically involves the following steps:
Formation of the thiourea derivative: This involves the reaction of N-cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide with appropriate reagents under controlled conditions.
Formation of the maleate salt: The thiourea derivative is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of thioperamide maleate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps are critical in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Thioperamide maleate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thiourea group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Thioperamide maleate salt has a wide range of scientific research applications, including:
Mechanism of Action
Thioperamide maleate salt exerts its effects by antagonizing histamine H3 and H4 receptors. By blocking these receptors, the compound prevents the negative feedback regulation of histamine release, leading to increased histamine levels in the brain . This enhanced histaminergic activity promotes wakefulness and improves memory consolidation . The molecular targets include histamine autoreceptors, and the pathways involved are related to histaminergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Ciproxifan: Another histamine H3 receptor antagonist with similar properties but different chemical structure.
Clobenpropit: A potent H3 receptor antagonist with additional H4 receptor activity.
Pitolisant: A selective H3 receptor antagonist used clinically for the treatment of narcolepsy.
Uniqueness
Thioperamide maleate salt is unique due to its dual antagonistic activity on both H3 and H4 receptors, which is not commonly found in other similar compounds. This dual activity makes it a valuable tool for studying the complex roles of histamine in the central nervous system and peripheral tissues .
Properties
Molecular Formula |
C18H17N7O5S |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzenecarbothioamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C14H13N7OS.C4H4O4/c15-11(23)7-1-3-8(4-2-7)17-5-9-6-18-12-10(19-9)13(22)21-14(16)20-12;5-3(6)1-2-4(7)8/h1-4,6,17H,5H2,(H2,15,23)(H3,16,18,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
MXIUGLOCFIABCE-BTJKTKAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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